molecular formula C30H44O5 B12084937 Ganolucidic Acid E CAS No. 114567-50-9

Ganolucidic Acid E

Cat. No.: B12084937
CAS No.: 114567-50-9
M. Wt: 484.7 g/mol
InChI Key: XRBLVCACUHPHDE-NKRIBODASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic Acid E typically involves the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum. The process includes:

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in bioengineering and culturing techniques have improved the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Ganolucidic Acid E undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Properties

CAS No.

114567-50-9

Molecular Formula

C30H44O5

Molecular Weight

484.7 g/mol

IUPAC Name

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H44O5/c1-17(9-8-10-18(2)26(34)35)20-15-24(33)30(7)19-11-12-22-27(3,4)23(32)13-14-28(22,5)25(19)21(31)16-29(20,30)6/h10,17,20,22,24,33H,8-9,11-16H2,1-7H3,(H,34,35)/b18-10+/t17-,20-,22+,24+,28+,29-,30-/m1/s1

InChI Key

XRBLVCACUHPHDE-NKRIBODASA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O

Origin of Product

United States

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